2(1H)-Quinazolinone, 5-chloro- is a member of the quinazolinone family, which are heterocyclic compounds characterized by a fused benzene and pyrimidine ring. This specific compound features a chlorine atom at the 5-position of the quinazolinone structure. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry. The general formula for quinazolinones is C8H6N2O, and their derivatives can exhibit a wide range of pharmacological properties.
Quinazolinones, including 2(1H)-quinazolinone, 5-chloro-, are known for their broad spectrum of biological activities:
Several synthesis methods exist for producing 2(1H)-quinazolinone, 5-chloro-:
The applications of 2(1H)-quinazolinone, 5-chloro- span various fields:
Interaction studies involving 2(1H)-quinazolinone, 5-chloro- focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 2(1H)-quinazolinone, 5-chloro-, each exhibiting unique properties:
Compound Name | Structure | Biological Activity |
---|---|---|
2(1H)-Quinazolinone | C8H6N2O | Anticancer, Anti-inflammatory |
4(3H)-Quinazolinone | C9H8N2O | Antimicrobial |
2-Methylquinazolinone | C9H8N2O | Analgesic |
6-Chloroquinazoline | C8H6ClN2 | Anticancer |
The presence of a chlorine atom at the 5-position distinguishes this compound from other quinazolinones. This substitution can enhance its biological activity and influence its pharmacokinetic properties compared to other similar compounds. Additionally, its specific synthesis routes and interaction profiles contribute to its uniqueness within the class of quinazolines.